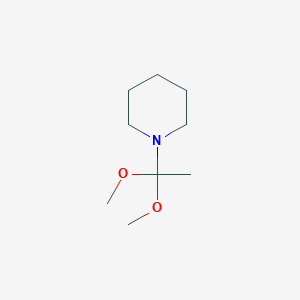

1-(1,1-Dimethoxyethyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

72292-84-3 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

1-(1,1-dimethoxyethyl)piperidine |

InChI |

InChI=1S/C9H19NO2/c1-9(11-2,12-3)10-7-5-4-6-8-10/h4-8H2,1-3H3 |

InChI Key |

IDVSPMSVJFTGRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(N1CCCCC1)(OC)OC |

Origin of Product |

United States |

Mechanistic Investigations of 1 1,1 Dimethoxyethyl Piperidine Reactivity

Elucidation of Reaction Pathways Involving the Dimethoxyethyl Moiety

The 1,1-dimethoxyethyl group attached to the piperidine (B6355638) nitrogen is structurally analogous to a ketene (B1206846) acetal (B89532), a class of compounds known for their rich and varied reactivity. This moiety is expected to be the primary site of several chemical transformations.

Acid-Catalyzed Transformations and Mechanisms

In the presence of an acid catalyst, the most probable transformation for 1-(1,1-dimethoxyethyl)piperidine is hydrolysis to form N-acetylpiperidine and two equivalents of methanol (B129727). This reaction is analogous to the well-documented acid-catalyzed hydrolysis of acetals and ketals.

The proposed mechanism, as supported by studies on similar acetal hydrolyses, would proceed through the following steps:

Protonation: One of the methoxy (B1213986) oxygen atoms is protonated by the acid catalyst, converting the methoxy group into a good leaving group (methanol).

Formation of an Oxocarbenium Ion: The protonated methanol molecule departs, leading to the formation of a resonance-stabilized oxocarbenium ion. The positive charge is shared between the carbon and the remaining oxygen atom.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step yields the hemiaminal ether intermediate and regenerates the acid catalyst.

Repeat of the Process: The hemiaminal ether would then undergo a similar sequence of protonation, elimination of the second methanol molecule, and tautomerization to yield the final stable product, N-acetylpiperidine.

Nucleophilic Addition and Elimination Pathways

The dimethoxyethyl moiety, being an acetal, is generally stable to nucleophilic attack under neutral or basic conditions. However, the carbon atom alpha to the nitrogen and two oxygens is electrophilic in nature. Strong nucleophiles could potentially displace one of the methoxy groups, particularly if activated by a Lewis acid.

Elimination reactions are also a plausible pathway for the reactivity of this compound. Under thermal or base-catalyzed conditions, it is conceivable that the molecule could eliminate a molecule of methanol to form a ketene aminal intermediate, 1-(1-methoxyvinyl)piperidine. This highly reactive intermediate would then be susceptible to a variety of subsequent reactions, including cycloadditions and reactions with electrophiles.

Reactivity at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring in this compound is a tertiary amine. Its reactivity is influenced by the steric bulk and electronic effects of the dimethoxyethyl substituent.

Alkylation and Acylation Mechanistic Studies

Due to the presence of the bulky 1,1-dimethoxyethyl group, the nitrogen atom is sterically hindered. This steric hindrance would significantly decrease the rate of N-alkylation and N-acylation reactions compared to piperidine itself.

Alkylation: For an alkylation reaction to occur, a potent electrophile, such as a primary alkyl halide or triflate, would be required. The reaction would proceed via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile. However, the activation energy for this process is expected to be high due to the steric clash between the incoming electrophile and the dimethoxyethyl group.

Acylation: Similarly, acylation with acyl halides or anhydrides would also be challenging. The mechanism involves nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent. The steric hindrance around the nitrogen would impede this attack, making the reaction sluggish. More reactive acylating agents or the use of a catalyst might be necessary to achieve any significant conversion.

Involvement in Ring-Opening or Ring-Expansion Reactions

The direct involvement of the this compound in ring-opening or ring-expansion reactions under standard conditions is unlikely. The piperidine ring is a stable, saturated heterocyclic system.

For ring-opening to occur, harsh conditions or specific reagents that can cleave the strong C-N or C-C bonds of the ring would be necessary. For instance, reactions like the von Braun degradation, which involves treatment with cyanogen (B1215507) bromide followed by hydrolysis, could potentially lead to ring-opened products. However, the reactivity would likely be dominated by reactions at the more labile dimethoxyethyl moiety.

Ring-expansion reactions of piperidine derivatives typically involve the formation of a reactive intermediate, such as a carbocation or a nitrenium ion, adjacent to the ring, which can then trigger a rearrangement. While theoretically possible, there are no specific literature precedents to suggest that the 1-(1,1-dimethoxyethyl) group would facilitate such a reaction pathway under normal conditions.

Radical and Photochemical Reactivity Profiles of this compound

The radical and photochemical reactivity of this compound has not been specifically studied. However, predictions can be made based on the behavior of similar amine and ether compounds.

Radical Reactivity: In the presence of a radical initiator, hydrogen atom abstraction could occur. The most likely sites for abstraction would be the C-H bonds adjacent to the nitrogen atom or the oxygen atoms of the methoxy groups, as the resulting radicals would be stabilized by the adjacent heteroatoms. The subsequent reactions of these radicals could involve fragmentation, rearrangement, or reaction with other molecules in the medium.

Photochemical Reactivity: Upon absorption of UV light, molecules can be excited to higher energy states, leading to various photochemical reactions. For this compound, potential photochemical pathways could include C-O or C-N bond cleavage. For instance, homolytic cleavage of a C-O bond in the dimethoxyethyl group could generate a pair of radicals. Alternatively, photo-induced electron transfer processes could occur in the presence of suitable sensitizers or quenchers. Without experimental data, these remain theoretical possibilities.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetic and thermodynamic aspects of reactions involving this compound, a ketene N,O-acetal, are crucial for understanding its reactivity and stability. While specific studies on this exact molecule are limited in publicly available literature, a comprehensive understanding can be built by examining data from structurally similar ketene acetals and piperidine derivatives. The reactivity of ketene N,O-acetals is characterized by the nucleophilic nature of the β-carbon atom of the double bond, making them susceptible to attack by electrophiles. researchgate.net

The determination of rate constants (k) and activation energies (Ea) provides quantitative insight into the speed and energy requirements of chemical reactions. For ketene acetals, a common and well-studied reaction is hydrolysis, which proceeds via protonation of the β-carbon followed by the addition of water.

While specific rate constants for the hydrolysis of this compound are not readily found, studies on other sterically hindered ketene acetals offer valuable comparative data. The hydrolysis of these compounds is typically subject to general acid catalysis. acs.orgacs.org The rate of hydrolysis is significantly influenced by the substituents on the ketene acetal. For instance, the presence of bulky substituents at the β-position can affect the reaction rate. acs.org

The general mechanism for the acid-catalyzed hydrolysis of a ketene acetal involves a pre-equilibrium protonation of the substrate, followed by the rate-determining attack of a water molecule. The reaction is completed by the subsequent breakdown of the hemiacetal intermediate.

A study on the hydrolysis of various ketals has shown that the rate of hydrolysis is highly dependent on the structure of the ketal and the pH of the medium. researchgate.netnih.gov For example, the half-life for the hydrolysis of a ketal can vary by several orders of magnitude with changes in pH. nih.gov This highlights the sensitivity of the reaction to the reaction conditions.

The following interactive data table provides representative data on the hydrolysis of analogous ketal and acetal compounds, which can serve as a proxy for understanding the potential reactivity of this compound.

Rate Constants for Hydrolysis of Structurally Related Ketals

| Compound | Conditions | Rate Constant (k) | Half-life (t1/2) | Reference |

|---|---|---|---|---|

| Ketal 3 (trifluoroacetamide-substituted) | pH 5.0 | - | 32.33 ± 0.90 h | nih.gov |

| Ketal 4 (phthalimide-substituted) | pH 5.0 | - | ~33 h | nih.gov |

| Acetal 18 | Reduced TFA | - | 4.82 min | researchgate.netnih.gov |

| Acetal 18 | pH 5 buffer | - | 425 h | researchgate.netnih.gov |

Activation energies for the reactions of ketene acetals are also influenced by their structure. While specific values for this compound are not available, studies on related radical reactions have reported activation energies. For example, the reaction of triphenylmethyl radicals with dioxygen has a negative activation energy, indicating a complex mechanism. nih.govguidechem.com

The stability of this compound is a key factor in its handling and reactivity. Ketene N,O-acetals are generally more stable than their O,O-acetal counterparts but more reactive than their N,N- or S,S-analogs. researchgate.net Their stability can be enhanced by the presence of electron-withdrawing groups. researchgate.net

The piperidine ring itself exists predominantly in a chair conformation. In piperidine, the equatorial conformation of the N-H bond is generally more stable than the axial conformation in the gas phase. wikipedia.org The conformational preference can be influenced by the solvent. wikipedia.org

Thermodynamic data for piperidine, such as its enthalpy of formation and heat capacity, have been well-documented. chemeo.comnist.gov These values provide a baseline for understanding the energetic properties of piperidine derivatives.

The equilibrium of reactions involving this compound, such as its formation or hydrolysis, is governed by the thermodynamic parameters of the reactants and products. The formation of acetals and ketals is an equilibrium process, and the position of the equilibrium can be shifted by controlling the reaction conditions, such as the removal of water to favor the formation of the acetal. youtube.com

The following table summarizes some key thermodynamic properties of piperidine, which are relevant to the stability of its derivatives.

Thermodynamic Properties of Piperidine

| Property | Value | Units | Reference |

|---|---|---|---|

| Standard liquid enthalpy of combustion (ΔcH°liquid) | -3475.2 ± 1.2 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -48.4 ± 1.3 | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 40.3 ± 0.2 | kJ/mol | chemeo.com |

| Liquid phase molar entropy at standard conditions (S°liquid) | 203.4 ± 0.6 | J/mol·K | nist.gov |

The stability of the piperidine ring is also a factor in the synthesis of its derivatives. Various synthetic routes have been developed for the preparation of substituted piperidines, often involving multi-step processes. nih.govwhiterose.ac.ukresearchgate.net

Strategic Applications of 1 1,1 Dimethoxyethyl Piperidine in Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

1-(1,1-Dimethoxyethyl)piperidine serves as a potent two-carbon synthon, effectively delivering an N-acetylpiperidine fragment or its reactive equivalent into a target molecule. This capability makes it an invaluable tool for assembling intricate molecular frameworks, particularly those containing heterocyclic systems.

Amide acetals are well-established reagents for the construction of various heterocyclic systems, acting as electrophilic or nucleophilic partners depending on the reaction conditions. sigmaaldrich.comnih.gov this compound functions as a 1,3-dielectrophilic synthon upon activation, reacting with dinucleophiles to forge new heterocyclic rings. The reaction is typically initiated by the condensation of the most nucleophilic site of the dinucleophile with the acetal (B89532) carbon, followed by elimination of methanol (B129727). A subsequent intramolecular cyclization and elimination of a second equivalent of methanol yields the final heterocyclic product.

This strategy is particularly effective for synthesizing fused heterocycles. For instance, reaction with amino-substituted azoles, such as 3-amino-1,2,4-triazole, can lead to the formation of piperidine-fused triazolo[1,5-a]pyrimidines. The process involves the initial reaction of the exocyclic amino group with the amide acetal, followed by cyclization involving a ring nitrogen atom. This approach provides a modular and efficient route to complex, nitrogen-rich ring systems that are of interest in medicinal chemistry.

Table 1: Synthesis of Fused Heterocyclic Systems from this compound

| Dinucleophile | Reaction Conditions | Product |

| 3-Amino-1,2,4-triazole | Heat, Toluene | 7-Methyl-5-(piperidin-1-yl)- digitellinc.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine |

| 2-Aminobenzimidazole | Heat, DMF | 4-Methyl-2-(piperidin-1-yl)benzo acs.orgmdpi.comimidazo[1,2-a]pyrimidine |

| 5-Amino-3-methyl-1H-pyrazole | Heat, Xylene | 2,7-Dimethyl-5-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine |

The primary utility of this compound in carbon-carbon bond formation lies in its ability to generate a potent carbon-based nucleophile. masterorganicchemistry.com Upon gentle heating, it can eliminate a molecule of methanol to form a transient ketene (B1206846) N,O-acetal, which exists in equilibrium with a more nucleophilic enamine equivalent. This enamine is significantly more reactive than a typical enol or silyl (B83357) enol ether, allowing it to participate in a range of C-C bond-forming reactions with various carbon electrophiles. masterorganicchemistry.com

This reactivity enables the α-functionalization of the acetyl group. For example, the in situ-generated enamine can be readily alkylated with reactive electrophiles like primary alkyl halides or allylic bromides. It can also undergo acylation with acid chlorides or react in Michael additions with suitable α,β-unsaturated acceptors, providing a direct route to elaborate the side chain attached to the piperidine (B6355638) ring.

Table 2: Carbon-Carbon Bond Forming Reactions with this compound

| Electrophile | Reaction Conditions | Product Type |

| Benzyl Bromide | Heat, CH₃CN | α-Alkylated Piperidine |

| Benzoyl Chloride | Et₃N, THF, 0 °C to rt | β-Keto Amide |

| Methyl Vinyl Ketone | Heat, Dioxane | Michael Adduct |

| N-Phenylmaleimide | Heat, Toluene | Michael Adduct |

Precursor for Transient Reactive Intermediates in Organic Transformations

The strategic advantage of using this compound lies in its nature as a stable "pro-reagent." The compound itself is a bench-stable liquid that can be stored and handled without special precautions. sigmaaldrich.com However, under thermal or acid-catalyzed conditions, it undergoes a sequential elimination of two molecules of methanol. The initial loss of one methanol molecule generates a highly reactive ketene N,O-acetal, 1-methoxy-1-(piperidin-1-yl)ethene. This species is a powerful electrophile at the central carbon. More commonly, under conditions that facilitate further elimination, it forms the corresponding ketene aminal or enamine, 1-(1-ethenyl)piperidine. This enamine is the key nucleophilic intermediate responsible for the C-C bond-forming reactions described previously. masterorganicchemistry.com The controlled, in situ generation of this transient and highly reactive species prevents side reactions and allows for its precise application in targeted synthetic transformations.

Stereocontrolled Transformations Enabled by this compound

While this compound itself is achiral, the principles of asymmetric synthesis can be extended to its derivatives to enable stereocontrolled reactions. By preparing an analogous amide acetal from a chiral piperidine starting material, such as one derived from (S)- or (R)-pipecolinic acid, a chiral reagent can be fashioned.

The resulting chiral amide acetal could then be used to induce diastereoselectivity in reactions with prochiral electrophiles. For example, the reaction of a chiral enamine, generated in situ from the chiral amide acetal, with an aldehyde could proceed via a Zimmerman-Traxler-type transition state, leading to the formation of diastereomerically enriched aldol-type products. The stereochemical outcome would be dictated by the preferred conformation of the chiral piperidine ring, which would direct the approach of the electrophile to one face of the nucleophilic enamine. This strategy is analogous to well-established methods that employ chiral auxiliaries like pseudoephedrine to control the stereochemistry of amide enolates. nih.gov

Design and Synthesis of Functional Materials Precursors Utilizing this compound Chemistry

The unique reactivity of this compound also presents opportunities in the field of materials science. The ability to generate a highly nucleophilic enamine intermediate in situ can be harnessed for the synthesis of novel polymers and functional materials.

For instance, this compound can be envisioned as a monomer in step-growth polymerization reactions. A reaction with a bifunctional electrophile, such as a diacyl chloride (e.g., terephthaloyl chloride) or a bis(alkyl halide), could lead to the formation of a polymer chain incorporating the N-acetylpiperidine unit. The inclusion of the piperidine moiety within the polymer backbone would be expected to impart specific properties to the resulting material, such as increased solubility in polar solvents, a higher glass transition temperature, and the introduction of basic sites that could be used for post-polymerization modification or to influence the material's catalytic or ion-binding properties. This approach offers a pathway to novel functional polymers that are not readily accessible through traditional polymerization methods.

Structural Modifications and Derivative Synthesis of 1 1,1 Dimethoxyethyl Piperidine

Systematic Exploration of Substituent Effects on Reactivity

The reactivity of 1-(1,1-dimethoxyethyl)piperidine is primarily dictated by the interplay of the nucleophilic nitrogen atom of the piperidine (B6355638) ring and the electrophilic nature of the acetal (B89532) carbon. Substituents on either the piperidine ring or the dimethoxyethyl group can significantly influence the steric and electronic properties of the molecule, thereby modulating its reactivity towards various reagents.

Modification of the Piperidine Ring System

The piperidine ring serves as a versatile platform for introducing a wide array of substituents, which can alter the compound's physical and chemical properties. A key strategy for functionalizing the piperidine ring involves the generation of an N-acyliminium ion intermediate. Although the 1,1-dimethoxyethyl group is not an acyl group, its electron-withdrawing nature can facilitate the formation of a related iminium ion under appropriate conditions, such as in the presence of a Lewis acid. This reactive intermediate is susceptible to attack by various nucleophiles at the C2 and C6 positions of the piperidine ring.

Recent advancements in synthetic methodologies have provided efficient ways to achieve such transformations. For instance, anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell has been shown to produce a methoxylated piperidine that acts as a precursor to an N-formyliminium ion, enabling the introduction of carbon nucleophiles at the 2-position. nih.gov This approach could potentially be adapted for this compound, allowing for the synthesis of 2-substituted derivatives.

Furthermore, radical-mediated cyclization reactions offer another avenue for modifying the piperidine scaffold. mdpi.com While typically employed for the formation of the piperidine ring itself, these methods can sometimes be adapted for the functionalization of a pre-existing piperidine ring, particularly when guided by a directing group.

The table below summarizes potential modifications to the piperidine ring based on the reactivity of analogous N-substituted piperidines.

| Modification Type | Reagent/Methodology | Potential Product | Reference Analogy |

| C2-Alkylation | Lewis Acid, Organometallic Reagent | 2-Alkyl-1-(1,1-dimethoxyethyl)piperidine | N-Acyliminium Ion Chemistry |

| C2-Arylation | Palladium Catalysis, Aryl Halide | 2-Aryl-1-(1,1-dimethoxyethyl)piperidine | N-Acyliminium Ion Chemistry |

| C-H Amination | Transition Metal Catalysis | Aminopiperidine Derivative | Radical C-H Amination |

Derivatization at the Dimethoxyethyl Group

The 1,1-dimethoxyethyl group, a ketene (B1206846) acetal, is the primary site of electrophilicity in the molecule. This functional group can undergo a variety of transformations, most notably hydrolysis and substitution reactions, to generate a range of derivatives.

Acid-catalyzed hydrolysis of the dimethyl acetal will yield the corresponding N-acetylpiperidine. The rate of this hydrolysis is sensitive to the pH and the electronic nature of the substituents on the piperidine ring. The mechanism proceeds through a resonance-stabilized oxocarbenium ion intermediate. nih.gov

Substitution of one or both methoxy (B1213986) groups can be achieved by reaction with various nucleophiles under appropriate conditions. For example, reaction with alcohols can lead to transacetalization, resulting in the formation of mixed acetals or different dialkoxyethyl derivatives. The use of N,N-dialkylformamide dimethyl acetals to activate primary amides for transamidation highlights the reactivity of such functionalities. organic-chemistry.org This principle suggests that the dimethoxyethyl group in the target molecule could be activated for reaction with other amines or nucleophiles.

The table below illustrates potential derivatizations at the dimethoxyethyl group.

| Reaction Type | Reagents | Product | Reference Analogy |

| Hydrolysis | H₃O⁺ | N-Acetylpiperidine | Acetal Hydrolysis |

| Transacetalization | R'OH, Acid Catalyst | 1-(1-Alkoxy-1-methoxyethyl)piperidine | Orthoester Chemistry |

| Substitution | R'NH₂, Lewis Acid | N-(1-Amino-1-methoxyethyl)piperidine Derivative | Amide Acetal Chemistry |

Synthesis and Reactivity of Analogues with Varied Alkyl Chains or Heteroatoms

The synthesis of analogues of this compound with different alkyl chains on the acetal or with heteroatoms introduced into the piperidine ring can lead to compounds with tailored properties.

Varying the alkyl chains of the acetal can be achieved by using different dialkyl acetals of N,N-dimethylacetamide in the initial synthesis or through transacetalization reactions as mentioned previously. For instance, using 1,1-diethoxy-N,N-dimethylethylamine in a reaction with piperidine would yield 1-(1,1-diethoxyethyl)piperidine. The reactivity of these analogues is expected to be similar to the dimethoxy derivative, with subtle differences in reaction rates and steric hindrance.

The introduction of heteroatoms into the piperidine ring can be accomplished through various synthetic strategies. For example, ring-closing metathesis or multicomponent reactions can be employed to construct piperidine analogues containing oxygen (oxapiperidines) or sulfur (thiapipcridines) atoms. mdpi.com The presence of a heteroatom in the ring can significantly impact the conformational preferences and the electronic properties of the molecule, thereby influencing its reactivity and biological activity. Zinc(II)-mediated formation of amidines from piperidine and piperazine (B1678402) analogs demonstrates how heteroatoms within the ring can influence reactivity. rsc.org

Conformational Analysis of this compound Derivatives

The conformational analysis of this compound and its derivatives is crucial for understanding their reactivity and interactions with other molecules. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky 1,1-dimethoxyethyl group on the nitrogen atom introduces significant steric interactions that influence the ring's conformation and the orientation of the N-substituent.

Computational modeling and NMR spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) studies, are powerful tools for elucidating the preferred conformations of these complex molecules.

The following table summarizes the expected conformational features of this compound.

| Feature | Predicted Conformation | Rationale | Reference Analogy |

| Piperidine Ring | Chair Conformation | Minimization of Torsional and Steric Strain | General Piperidine Chemistry |

| N-Substituent Orientation | Equatorial | Avoidance of 1,3-Diaxial Interactions | N-tert-Alkylpiperidines |

| C-N Bond Rotation | Restricted, Specific Rotamers Favored | Steric Hindrance and Stereoelectronic Effects | N-Acylpiperidines, Orthoester Conformational Analysis |

Computational and Theoretical Chemistry Studies on 1 1,1 Dimethoxyethyl Piperidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure of piperidine (B6355638) derivatives. researchgate.netresearchgate.net These calculations provide access to a variety of molecular properties and reactivity descriptors that are crucial for predicting chemical behavior.

For N-substituted piperidines, the distribution of electron density is a key determinant of their reactivity. The nitrogen atom and any heteroatoms in the substituent, such as the oxygen atoms in the dimethoxyethyl group of 1-(1,1-Dimethoxyethyl)piperidine, are typically regions of high electron density, making them potential sites for electrophilic attack. Conversely, adjacent carbon atoms may be rendered more electrophilic.

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide a quantitative measure of a molecule's reactivity.

HOMO Energy (E_HOMO): Represents the ability of a molecule to donate electrons. A higher E_HOMO suggests a greater propensity to act as a nucleophile.

LUMO Energy (E_LUMO): Indicates the ability of a molecule to accept electrons. A lower E_LUMO suggests a greater propensity to act as an electrophile.

HOMO-LUMO Gap (ΔE): The difference between E_LUMO and E_HOMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity. epstem.net

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it is a measure of resistance to change in electron distribution.

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the global electrophilic nature of a molecule.

While specific values for this compound are not readily found, we can infer its likely electronic properties from studies on analogous N-acylpiperidines. DFT calculations on such compounds reveal the distribution of electron density and help in identifying the most reactive sites. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors for a Model N-Acylpiperidine (Calculated using DFT)

| Descriptor | Value (Illustrative) | Significance |

| E_HOMO | -6.5 eV | Electron-donating ability |

| E_LUMO | 1.2 eV | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 7.7 eV | Chemical stability |

| Chemical Hardness (η) | 3.85 | Resistance to deformation |

| Chemical Potential (μ) | -2.65 eV | Electron escaping tendency |

| Electrophilicity Index (ω) | 0.91 eV | Electrophilic nature |

This table presents illustrative data for a model N-acylpiperidine to demonstrate the types of results obtained from quantum chemical calculations. Actual values for this compound would require specific computation.

Conformational Landscape Analysis and Energy Minima Identification

The piperidine ring is known for its conformational flexibility, primarily adopting chair, boat, and twist-boat conformations. ias.ac.in The substituents on the nitrogen atom significantly influence the conformational preferences and the energy landscape of the molecule. For this compound, the bulky dimethoxyethyl group plays a crucial role in determining the most stable conformers.

Computational methods, particularly DFT and ab initio calculations, are employed to explore the potential energy surface of the molecule and identify the energy minima corresponding to stable conformers. nih.govresearchgate.net For N-acylpiperidines, studies have shown that the chair conformation is generally the most stable. However, depending on the steric and electronic nature of the acyl group, twist-boat conformations can also be significantly populated. nih.gov

The rotation around the N-C(O) bond in N-acylpiperidines leads to different rotational isomers (rotamers). The steric hindrance between the substituent and the piperidine ring protons can lead to a preference for specific rotamers. In the case of this compound, the rotation around the N-C(OCH₃)₂ bond will be a key factor in its conformational landscape.

Table 2: Illustrative Relative Energies of Conformers for a Model N-Acylpiperidine

| Conformer | Relative Energy (kcal/mol) | Key Structural Features |

| Chair 1 (Axial-like) | 0.0 | Lowest energy chair conformation |

| Chair 2 (Equatorial-like) | 1.5 | Higher energy chair conformation |

| Twist-Boat 1 | 2.8 | Non-chair, flexible conformation |

| Twist-Boat 2 | 3.5 | Higher energy twist-boat conformation |

This table provides an illustrative example of the relative energies of different conformers for a model N-acylpiperidine. The actual energy differences for this compound would depend on the specific interactions of the dimethoxyethyl group.

The identification of these energy minima is crucial for understanding the molecule's behavior, as the population of each conformer at a given temperature is determined by these energy differences according to the Boltzmann distribution.

Transition State Modeling and Reaction Mechanism Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the transition states of chemical reactions. For this compound, a key reaction of interest would be its hydrolysis, which involves the cleavage of the ketal functionality.

Transition state theory allows for the calculation of the energy barrier of a reaction, providing insights into the reaction kinetics. By modeling the geometry and energy of the transition state, chemists can predict the most likely reaction pathway. For the hydrolysis of a ketal, the mechanism typically involves protonation of one of the oxygen atoms, followed by the departure of a methoxy (B1213986) group to form an oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the final products.

Computational studies on the hydrolysis of similar compounds, such as enol ethers, have successfully used DFT to model the transition states and intermediates, providing detailed mechanistic insights. nih.gov These studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism and can identify the rate-determining step.

Table 3: Illustrative Calculated Activation Energies for a Model Ketal Hydrolysis

| Step | Description | Activation Energy (kcal/mol) - Illustrative |

| 1 | Protonation of an oxygen atom | 15 |

| 2 | Cleavage of the C-O bond to form an oxocarbenium ion | 10 |

| 3 | Nucleophilic attack by water | 5 |

This table illustrates the type of data that can be obtained from transition state modeling for a representative ketal hydrolysis reaction. The values are for demonstration purposes only.

Spectroscopic Property Prediction (beyond basic identification)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra are of particular interest.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govrsc.orgresearchgate.net By calculating the NMR spectra for different possible conformers and comparing them with experimental data, it is possible to determine the predominant conformation in solution. researchgate.net

Vibrational Spectroscopy: Computational chemistry can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. These calculations are typically performed using harmonic frequency analysis on the optimized geometry of the molecule. The predicted vibrational modes can be visualized to understand the specific atomic motions associated with each peak. This information is invaluable for assigning the bands in an experimental spectrum and for understanding the molecule's vibrational dynamics.

Table 4: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model N-Acylpiperidine

| Carbon Atom | Predicted Chemical Shift (ppm) - Illustrative | Experimental Chemical Shift (ppm) - Illustrative |

| C=O | 170.5 | 169.8 |

| C2/C6 (Piperidine) | 45.2 | 44.9 |

| C3/C5 (Piperidine) | 26.8 | 26.5 |

| C4 (Piperidine) | 25.1 | 24.8 |

| CH₃ (Acetyl) | 21.3 | 21.0 |

This table demonstrates the typical agreement between computationally predicted and experimentally observed NMR chemical shifts for a model compound.

Solvation Effects on this compound Reactivity

The solvent in which a reaction or measurement is carried out can have a significant impact on the properties and reactivity of a molecule. Computational models can account for these solvation effects in several ways.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In these models, a number of solvent molecules are explicitly included in the calculation. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.

For this compound, the polarity of the solvent would be expected to influence its conformational equilibrium. Polar solvents may stabilize more polar conformers. Furthermore, in reactions such as hydrolysis, the solvent plays a direct role as a reactant and also stabilizes charged intermediates and transition states, thereby affecting the reaction rate. Computational studies on piperidine derivatives have shown that the inclusion of solvation effects is crucial for accurately predicting their behavior in solution.

Advanced Spectroscopic and Analytical Methodologies in 1 1,1 Dimethoxyethyl Piperidine Research

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural analysis of 1-(1,1-dimethoxyethyl)piperidine in solution. It provides invaluable insights into the connectivity of atoms, the stereochemistry, and the conformational behavior of the molecule.

Multi-dimensional NMR Techniques (e.g., DOSY, NOESY)

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of substituted piperidines and for probing their spatial arrangements.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. In the context of this compound research, DOSY can be employed to confirm the purity of a sample by verifying that all proton signals belong to a single molecular entity with a uniform diffusion coefficient. It is also valuable in studying intermolecular interactions, such as aggregation or binding to other molecules, by observing changes in the diffusion coefficient.

A hypothetical set of NOESY correlations for this compound in a chair conformation is presented in the table below.

| Interacting Protons | Expected NOESY Correlation | Structural Implication |

| Methoxy (B1213986) (C-OCH₃) & Piperidine (B6355638) H-2/H-6 (axial) | Strong | Proximity of the methoxy groups to the axial protons |

| Methoxy (C-OCH₃) & Piperidine H-2/H-6 (equatorial) | Weak | Greater distance to the equatorial protons |

| Ethyl (C-CH₃) & Piperidine H-3/H-5 (axial) | Moderate | Spatial relationship of the ethyl group to the ring |

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a sophisticated technique used to trace the fate of atoms through chemical reactions, providing profound insights into reaction mechanisms. wikipedia.org By replacing specific atoms in a reactant with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), one can follow their path into the products using NMR spectroscopy or mass spectrometry. wikipedia.orgnih.gov

In the synthesis of this compound, which can be formed from the reaction of piperidine with a ketene (B1206846) acetal (B89532), isotopic labeling can be employed to elucidate the reaction mechanism. For instance, by using ¹⁵N-labeled piperidine, the connectivity in the final product can be unequivocally confirmed through ¹H-¹⁵N correlation NMR experiments.

Furthermore, studying reaction mechanisms similar to those involving ketene silyl (B83357) acetals, which share structural similarities with the dimethoxyethyl group, can benefit from isotopic labeling. For example, in reactions where a proton transfer is a key step, using a deuterated solvent or a deuterated reagent can help determine the origin of the proton in the final product by observing the position of the deuterium (B1214612) label via ²H NMR or by its effect on the ¹H NMR spectrum. researchgate.net

| Isotope | Labeled Reactant | Analytical Technique | Mechanistic Information Gained |

| ¹⁵N | ¹⁵N-Piperidine | ¹⁵N NMR, HMQC, HMBC | Confirms the N-C bond formation and integrity of the piperidine ring. |

| ¹³C | ¹³C-labeled ketene acetal | ¹³C NMR | Traces the carbon backbone of the dimethoxyethyl group. |

| ²H (D) | Deuterated solvent/reagent | ¹H NMR, ²H NMR | Elucidates proton transfer steps in the reaction mechanism. soton.ac.uk |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. cardiff.ac.ukmdpi.com These methods are particularly useful for identifying functional groups and studying intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. The C-N stretching vibration of the piperidine ring is expected in the 1250-1020 cm⁻¹ region. The C-O stretching vibrations of the two methoxy groups would likely appear as strong bands in the 1150-1085 cm⁻¹ range. The presence of the piperidine ring will also give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending vibrations around 1450 cm⁻¹.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational properties of the molecule. gre.ac.uk For instance, in related cyclic systems like diketopiperazines, the analysis of both IR and Raman spectra has been crucial for assigning the vibrational modes, including the amide I and II bands. gre.ac.uk

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| C-H (Piperidine & Ethyl) | 2850 - 2960 | 2850 - 2960 | Stretching |

| C-N (Piperidine) | 1020 - 1250 | 1020 - 1250 | Stretching |

| C-O (Methoxy) | 1085 - 1150 | 1085 - 1150 | Stretching |

| CH₂ (Piperidine) | 1440 - 1465 | 1440 - 1465 | Bending (Scissoring) |

Mass Spectrometry for Reaction Monitoring and Intermediate Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of compounds, elucidating their structure through fragmentation patterns, and monitoring the progress of chemical reactions.

In the context of this compound research, MS can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to analyze reaction mixtures. This allows for the identification of the product, any unreacted starting materials, byproducts, and potentially short-lived reaction intermediates.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for piperidine derivatives include the loss of substituents attached to the nitrogen and alpha-cleavage, leading to the formation of a stable iminium ion. For this specific compound, the loss of a methoxy group (-OCH₃) or the entire dimethoxyethyl group would be anticipated fragmentation pathways.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While obtaining a suitable single crystal of this compound itself might be challenging, the preparation of its derivatives can facilitate X-ray crystallographic analysis. This technique provides the most definitive structural information in the solid state, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the crystal lattice.

For instance, reacting this compound with an appropriate acid could yield a crystalline salt. The resulting crystal structure would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the protonated 1,1-dimethoxyethyl group. This information is invaluable for understanding the fundamental structural properties of the molecule and for validating the conformational preferences observed in solution by NMR. The crystallographic data of related heterocyclic compounds, such as 1,6-dihydro-1,2,4,5-tetrazines, demonstrates the power of this technique in precisely defining the geometry of six-membered rings. researchgate.net

| Parameter | Information Obtained from X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry elements present in the crystal. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms, providing insight into bond order. |

| Bond Angles | The angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles | The dihedral angles, which describe the conformation of the molecule. |

| Crystal Packing | The arrangement of molecules in the crystal lattice and intermolecular interactions. |

Emerging Research Frontiers and Future Prospects for 1 1,1 Dimethoxyethyl Piperidine

Role in Organocatalysis and Metal-Catalyzed Processes

The dual functionality of 1-(1,1-Dimethoxyethyl)piperidine presents intriguing possibilities for its use in both organocatalysis and metal-catalyzed reactions. The piperidine (B6355638) moiety is a well-known basic and nucleophilic scaffold frequently employed in organocatalysis. wikipedia.orgambeed.com It can act as a base to activate substrates, as seen in Knoevenagel condensations, or form nucleophilic enamines from ketones. wikipedia.orgacs.org

In the context of this compound, the tertiary amine could serve as a non-covalent catalyst or a directing group. While the N-substituent's steric bulk might modulate the piperidine's basicity and nucleophilicity compared to unsubstituted piperidine, it could also introduce unique stereoelectronic effects. There is a growing interest in hybrid bio-organocatalytic cascades for synthesizing piperidine derivatives, which could be adapted for transformations involving this compound. nih.gov

For metal-catalyzed processes, the piperidine nitrogen can act as a directing group for C-H activation at the ring's alpha position, a powerful strategy for late-stage functionalization. researchgate.net Furthermore, zinc(II) compounds, known to act as Lewis acids, can facilitate the formation of C-N and C-O bonds and could potentially interact with the ketal or piperidine functionalities. rsc.org The ketal group itself is generally stable under basic and neutral conditions, making it compatible with many metal-catalyzed cross-coupling reactions. However, under acidic conditions, it could potentially be cleaved to reveal a reactive N-acyl iminium ion precursor, opening pathways for nucleophilic additions.

Table 1: Potential Catalytic Roles of the this compound Scaffold

| Feature | Potential Catalytic Application | Relevant Reaction Type |

|---|---|---|

| Piperidine Nitrogen | Brønsted/Lewis Base | Knoevenagel Condensation, Michael Addition |

| Piperidine Nitrogen | Nucleophilic Catalyst (Enamine Formation) | Stork Enamine Alkylation |

| Piperidine Ring | Directing Group | Metal-Catalyzed C-H Activation |

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. The synthesis of piperidine derivatives is increasingly being adapted to flow methodologies. nih.govorganic-chemistry.org For instance, electroreductive cyclization in a flow microreactor has been successfully used to synthesize piperidines and pyrrolidines, offering a green and efficient alternative to conventional methods. nih.gov

The synthesis of this compound itself could be streamlined using a flow process. Moreover, its application as a reagent or catalyst in a multi-step continuous flow synthesis is a promising avenue. For example, an electrochemical flow cell could be used for the methoxylation of a related N-formyl piperidine, demonstrating the feasibility of such transformations in a continuous setup. nih.gov The integration of this compound into a telescoped, multi-stage flow platform could allow for its in-situ generation and immediate use in subsequent transformations, minimizing the handling of potentially reactive intermediates. mdpi.com

Advanced Materials Chemistry Applications Based on this compound Chemistry

The ketal linkage is a key functional group in the design of pH-responsive materials. nih.gov Acetals and ketals are stable at neutral or basic pH but readily hydrolyze under acidic conditions. nih.gov This property has been widely exploited to create "smart" polymers, nanogels, and drug-delivery systems that release their payload in the acidic microenvironments of tumors or endosomes.

This compound, containing an acid-labile ketal group, is a prime candidate for incorporation as a monomer or cross-linker into such pH-sensitive materials. The stability of the ketal can be finely tuned by adjusting the electronic properties of the substituents, allowing for the design of materials with specific degradation kinetics. acs.org The piperidine ring would not only serve as a structural component but could also impart basicity to the polymer backbone, potentially influencing its solubility, charge, and interaction with biological systems. The development of polymers based on this scaffold could lead to new materials for controlled release, diagnostics, and tissue engineering.

Unexplored Reactivity Patterns and Synthetic Transformations

The unique combination of a tertiary amine and a ketal in this compound opens the door to several unexplored reactivity patterns.

Formation of Ketene (B1206846) N,O-Acetals: Under the right conditions, elimination of one equivalent of methanol (B129727) could potentially convert this compound into a ketene N,O-acetal. These are versatile synthons, known to participate in vinylogous Mukaiyama aldol (B89426) reactions, pericyclic transformations, and electrochemical couplings. researchgate.net Stabilized ketene N,O-acetals are more stable than their O,O-counterparts and more reactive than N,N-acetals, making them highly advantageous synthetic intermediates. researchgate.net

Generation of N-Acyl Iminium Ion Precursors: As mentioned, acid-catalyzed cleavage of the ketal would generate a reactive intermediate. This species could be trapped by a wide range of nucleophiles, enabling the facile introduction of substituents at the carbon atom adjacent to the nitrogen.

Radical Reactions: The piperidine ring can participate in radical-mediated cyclizations and C-H amination reactions. mdpi.com The N-substituent could influence the regioselectivity and stereoselectivity of these transformations. The potential for radical addition to iminium species derived from the compound also presents a novel synthetic route. nih.gov

Rearrangement Reactions: The Wolff rearrangement converts α-diazocarbonyl compounds into ketenes. wikipedia.org While not directly applicable, exploring analogous rearrangements or fragmentations of derivatives of this compound could lead to novel molecular skeletons.

Challenges and Opportunities in the Field of N-Substituted Acetals/Ketals

The broader field of N-substituted acetals and ketals, to which this compound belongs, is rich with both challenges and opportunities.

Challenges:

Stereoselective Synthesis: The creation of chiral N,N-acetals and N,O-ketals with high enantiopurity remains a significant challenge. sciencedaily.com Developing new chiral catalysts, such as the bis(imidazoline)-phosphoric acid catalysts used for N,N-acetal synthesis, is crucial for accessing stereochemically complex molecules. sciencedaily.com

Stability and Handling: While ketals are generally stable, the synthesis of N-acyl or N-alkyl variants can be complicated by the reactivity of the starting materials and intermediates. nih.govnih.gov Traditional acid catalysis for acetal (B89532) formation can be incompatible with sensitive functional groups elsewhere in the molecule. nih.gov

Mechanistic Understanding: The precise mechanisms of many reactions involving these functionalities, particularly in catalytic cycles, are not fully understood. acs.org Deeper mechanistic studies, aided by computational chemistry, are needed to rationally design more efficient and selective reactions. acs.org

Opportunities:

Pharmaceutical Development: Chiral N,N-acetals are key components in many bioactive drugs. sciencedaily.com New, efficient methods for their synthesis could accelerate the discovery of novel pharmaceuticals. sciencedaily.com

Novel Reagents: The development of stable, easy-to-handle surrogates for reactive species like isocyanates is an important goal. N-alkyl carbamoylimidazoles, for example, have been developed as safe and effective substitutes. nih.gov N-substituted ketals could similarly serve as precursors for other reactive intermediates under specific, controlled conditions.

Green Chemistry: The use of milder catalysts, such as trace amounts of conventional acids or biocatalysts like lipases, for the formation of acetals and ketals aligns with the principles of green chemistry. nih.govrsc.org Exploring these catalysts for N-substituted variants is a promising area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.